molecular formula C16H13NO3 B448065 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile CAS No. 438530-94-0

4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile

Cat. No. B448065
M. Wt: 267.28g/mol
InChI Key: CPIXHAGRFHZALO-UHFFFAOYSA-N
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Description

4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is a chemical compound with the molecular formula C16H13NO3 . It has a molecular weight of 267.28 .


Molecular Structure Analysis

The InChI code for 4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is 1S/C16H13NO3/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-8,10H,11H2,1H3 .

Scientific Research Applications

Metabolic Studies and Synthesis of Derivatives

Research involving N-Benzylphenethylamines, specifically N-2-methoxybenzylated compounds (NBOMes), highlights the investigation of metabolic profiles in various models including rats and human liver microsomes (Šuláková et al., 2021). These studies are crucial for understanding the metabolism and potential therapeutic applications of novel psychedelic substances.

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes demonstrates the high conversion and selectivity of these reactions under both UV and visible light irradiation using TiO2 photocatalysts (Higashimoto et al., 2009). Such processes are significant for synthesizing valuable intermediates for further chemical transformations.

Oxidation Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides offers insights into the mechanisms of oxidants, distinguishing between single electron transfer and direct oxygen atom transfer processes (Lai et al., 2002). This research is foundational for understanding reaction mechanisms and designing efficient synthetic pathways.

Antioxidant Activity Studies

Investigations into the antioxidant activity of phenolic lignans, especially those with modifications at the benzylic position, indicate how structural variations influence the activity levels of these compounds (Yamauchi et al., 2005). Understanding these relationships is key to developing potent antioxidants for therapeutic use.

Synthetic Methodologies

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls with various biological activities, demonstrates the importance of developing efficient synthetic routes for complex molecules (Lou Hong-xiang, 2012). These methodologies are essential for accessing a wide range of natural products and their analogues for biological evaluation.

properties

IUPAC Name

4-[(5-formyl-2-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-8,10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIXHAGRFHZALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile

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